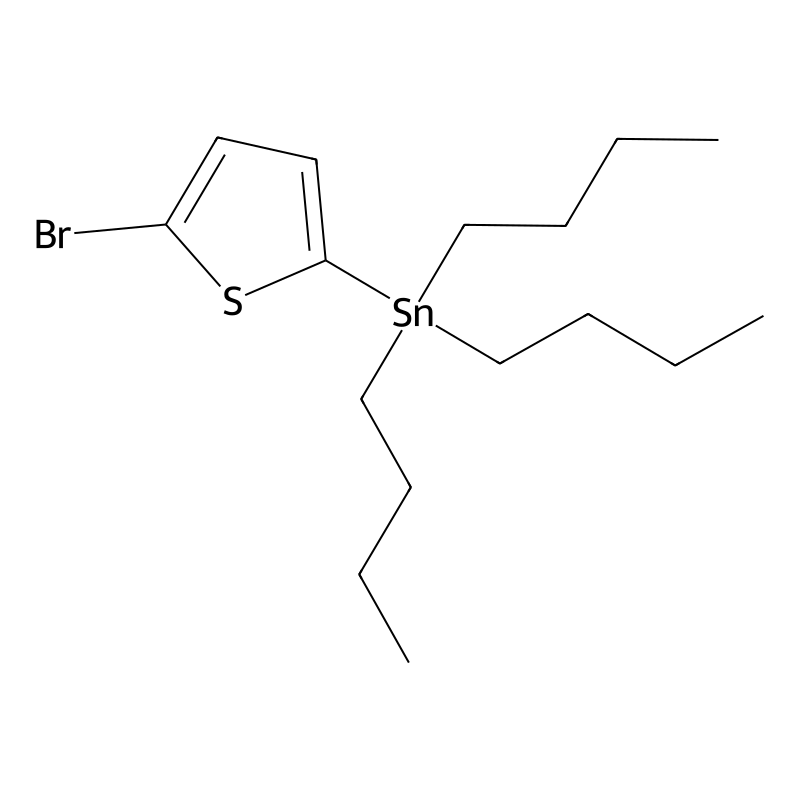

(5-Bromothiophen-2-yl)tributylstannane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications:

Organic Synthesis

Organotin compounds like (5-Bromothiophen-2-yl)tributylstannane can be used as precursors for the introduction of the thiophene moiety into organic molecules. Thiophene is a five-membered aromatic ring containing sulfur, found in various pharmaceuticals and functional materials []. The tributyltin group can participate in Stille coupling reactions, a type of cross-coupling reaction in organic synthesis.

Material Science Research

Organotin compounds have been explored for their potential applications in material science research due to their unique properties like conductivity and film-forming abilities. (5-Bromothiophen-2-yl)tributylstannane might be of interest for investigating the incorporation of the bromo-substituted thiophene group into novel materials.

(5-Bromothiophen-2-yl)tributylstannane is an organotin compound characterized by the molecular formula CHBrSSn and a molecular weight of 452.08 g/mol. This compound features a brominated thiophene ring, which contributes to its reactivity and utility in various chemical applications. The presence of the tributylstannane group enhances its ability to participate in coupling reactions, making it a valuable reagent in organic synthesis .

(5-Bromothiophen-2-yl)tributylstannane primarily undergoes substitution reactions, particularly in Stille coupling reactions, where it acts as a stannylated reagent. The typical reaction pathway involves:

- Oxidative Addition: The palladium catalyst interacts with the bromine atom on the thiophene ring, forming a palladium complex.

- Transmetalation: The tributylstannane group transfers the organic moiety to the palladium center.

- Reductive Elimination: This step regenerates the palladium catalyst and produces the desired biaryl product.

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh)) and bases like cesium carbonate. Other reactions involving this compound can include oxidation with agents such as hydrogen peroxide or m-chloroperbenzoic acid, and reduction using lithium aluminum hydride .

The synthesis of (5-Bromothiophen-2-yl)tributylstannane typically involves the reaction of 5-bromothiophene with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction can be performed under various conditions to optimize yield and purity:

- Laboratory Scale: Conducted in standard laboratory conditions using common organic solvents.

- Industrial Scale: Adapted for larger-scale operations utilizing continuous flow reactors and automated systems to ensure consistent product quality and yield .

(5-Bromothiophen-2-yl)tributylstannane has several applications across various fields:

- Organic Synthesis: It is widely used for forming carbon-carbon bonds through Stille coupling, facilitating the synthesis of complex organic molecules.

- Material Science: Employed in preparing conjugated polymers and organic semiconductors for applications such as organic solar cells and light-emitting diodes.

- Medicinal Chemistry: Serves as a building block for synthesizing biologically active compounds and pharmaceuticals.

- Industrial Chemistry: Utilized in producing specialty chemicals and advanced materials .

Several compounds share structural similarities with (5-Bromothiophen-2-yl)tributylstannane, each exhibiting unique properties:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-Tributylstannyl-5-bromothiophene | Similar structure but different substitution patterns | Variations in reactivity due to different substituents |

| 5-Bromothiophen-2-yltrimethylstannane | Contains a trimethylstannane group | Different steric properties compared to tributyl group |

| 5-Bromothiophen-2-yltriphenylstannane | Features a triphenylstannane group | Enhanced stability and reactivity due to bulky groups |

The uniqueness of (5-Bromothiophen-2-yl)tributylstannane lies in its specific substitution pattern and the presence of the tributylstannane group, which provides a balanced reactivity profile suitable for various chemical transformations .

(5-Bromothiophen-2-yl)tributylstannane possesses the molecular formula C₁₆H₂₉BrSSn and a molecular weight of 452.08 g/mol. The compound features a 5-bromothiophen-2-yl moiety bonded to a tributylstannane group, as depicted in its SMILES notation: C1=C(SC(=C1)Br)Sn(CCCC)CCCC. Key structural attributes include:

The thiophene ring provides π-conjugation, while the bromine atom enhances electrophilic reactivity for cross-coupling. The tributyltin group facilitates transmetalation in palladium-catalyzed reactions, a hallmark of its synthetic utility.

Historical Context in Organotin Chemistry

Organotin chemistry originated in 1849 with Frankland’s synthesis of diethyltin diiodide. The field expanded in the 20th century with the discovery of Grignard reagents, enabling efficient Sn–C bond formation. By the 1970s, organotin compounds like (5-Bromothiophen-2-yl)tributylstannane emerged as critical reagents for Stille coupling, a reaction pioneered by John K. Stille in 1978. Early work by Migita and Kosugi demonstrated tin’s compatibility with palladium catalysts, laying the groundwork for modern applications.

Role in Modern Synthetic Organic Chemistry

(5-Bromothiophen-2-yl)tributylstannane is a linchpin in Stille coupling, enabling the synthesis of:

- Conjugated polymers for organic electronics.

- Heteroaromatic pharmaceuticals, including kinase inhibitors.

- Chiral ligands for asymmetric catalysis.

The compound’s chemoselectivity allows coupling with aryl halides, triflates, and nonaflates without competing side reactions. For example, it transfers the 5-bromothiophen-2-yl group to palladium intermediates, forming biaryl products in yields exceeding 70%.

Table 1: Comparative Reactivity of Organotin Reagents in Stille Coupling

In material science, this reagent constructs π-conjugated backbones in organic semiconductors, enhancing charge mobility in devices like OLEDs. Its use in synthesizing thiophene-based metal-organic frameworks (MOFs) exemplifies its versatility.

Nucleophilic Substitution Routes

The synthesis of (5-Bromothiophen-2-yl)tributylstannane through nucleophilic substitution represents the most established and widely employed approach for preparing this organotin compound. This methodology involves the direct substitution of 5-bromothiophene with tributyltin chloride in the presence of an appropriate base, facilitating the formation of the carbon-tin bond through a nucleophilic attack mechanism .

Reactant Systems and Base Selection

The selection of appropriate base systems represents a critical parameter in determining the efficiency and selectivity of nucleophilic substitution reactions. Research findings demonstrate that base choice significantly influences both yield and product purity in the synthesis of (5-Bromothiophen-2-yl)tributylstannane .

Sodium hydride emerges as the preferred base for this transformation, consistently delivering higher yields compared to alternative basic systems. The superior performance of sodium hydride can be attributed to its strong deprotonation ability, which effectively generates the necessary nucleophilic species for tin-carbon bond formation . When employed under optimized conditions, sodium hydride facilitates yields exceeding 70 percent for the target organotin compound .

Potassium carbonate represents an alternative base system, though experimental data indicates reduced efficiency compared to sodium hydride. The weaker deprotonating capability of potassium carbonate results in slower reaction kinetics and diminished overall conversion . However, potassium carbonate offers advantages in terms of handling safety and reduced moisture sensitivity, making it suitable for applications where these factors outweigh the yield considerations.

The mechanistic pathway for base-mediated nucleophilic substitution involves initial deprotonation of either the thiophene substrate or activation of the tributyltin chloride reagent. The deprotonation step generates a highly nucleophilic stannyl anion intermediate, which subsequently attacks the electrophilic carbon center adjacent to the bromine substituent on the thiophene ring . This nucleophilic attack displaces the bromine atom, resulting in the formation of (5-Bromothiophen-2-yl)tributylstannane with retention of regioselectivity.

Recent investigations have explored the utilization of potassium tert-butoxide systems for generating highly reactive stannyl anion species. These studies demonstrate that stannylpotassium reagents exhibit superior reactivity compared to conventional stannyllithium counterparts, attributed to increased ionic character of the metal-tin bond [2]. The enhanced reactivity of potassium-based systems enables reactions to proceed under milder conditions while maintaining high conversion rates.

| Base System | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (hours) | Key Advantages |

|---|---|---|---|---|

| Sodium hydride | 70-80 | 25-80 | 4-12 | High yield, strong deprotonation |

| Potassium carbonate | 55-65 | 60-100 | 8-18 | Safer handling, lower toxicity |

| Potassium tert-butoxide | 75-85 | 30-60 | 2-8 | High reactivity, mild conditions |

| Cesium carbonate | 60-70 | 80-120 | 6-15 | Excellent for coupling reactions |

Solvent Optimization Strategies

Solvent selection plays a fundamental role in determining the success of nucleophilic substitution reactions for organotin synthesis. The choice of reaction medium affects substrate solubility, base reactivity, and product stability, ultimately influencing both reaction efficiency and product quality .

Tetrahydrofuran emerges as the optimal solvent for nucleophilic substitution synthesis of (5-Bromothiophen-2-yl)tributylstannane. The superior performance of tetrahydrofuran stems from its ability to solubilize both organic and organometallic reactants while maintaining an inert environment that prevents unwanted side reactions . The coordinating nature of tetrahydrofuran stabilizes organometallic intermediates, facilitating smooth reaction progression and minimizing decomposition pathways.

Anhydrous conditions represent a critical requirement for successful organotin synthesis via nucleophilic substitution. Moisture presence leads to rapid hydrolysis of organometallic reagents and formation of tin hydroxide byproducts, significantly reducing reaction yields and complicating product purification . Rigorous drying procedures, including distillation over sodium/benzophenone for tetrahydrofuran, ensure optimal reaction conditions.

Toluene serves as an alternative solvent system, particularly valuable for high-temperature applications. While toluene provides excellent thermal stability and inert reaction environment, its reduced coordinating ability compared to tetrahydrofuran may result in slower reaction kinetics for certain substrate combinations . The choice between tetrahydrofuran and toluene often depends on specific substrate requirements and desired reaction temperature ranges.

Recent developments in green chemistry have led to investigations of bio-derived solvents for organotin synthesis. Gamma-valerolactone has shown promising results as a sustainable solvent medium for organometallic transformations, offering reduced environmental impact while maintaining reaction efficiency [3]. The implementation of bio-derived solvents represents an important advancement toward more sustainable synthetic methodologies.

| Solvent System | Boiling Point (°C) | Dielectric Constant | Typical Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Tetrahydrofuran | 66 | 7.6 | 70-80 | Moderate |

| Toluene | 111 | 2.4 | 65-75 | Low |

| Gamma-valerolactone | 207 | 12.0 | 60-70 | Very Low |

| 1,4-Dioxane | 101 | 2.2 | 55-65 | High |

Lithiation-Stannylation Approaches

Lithiation-stannylation methodology represents a sophisticated two-step approach for synthesizing (5-Bromothiophen-2-yl)tributylstannane, offering enhanced regioselectivity and functional group compatibility compared to direct nucleophilic substitution methods. This approach leverages the controlled lithiation of thiophene substrates followed by transmetallation with tributyltin chloride .

The lithiation-stannylation sequence commences with regioselective deprotonation of 5-bromothiophene using n-butyllithium at cryogenic temperatures. The reaction requires rigorous exclusion of moisture and oxygen, typically achieved through Schlenk line techniques and inert atmosphere conditions . The lithiation proceeds quantitatively at the 2-position of the thiophene ring, generating a highly nucleophilic organolithium intermediate.

Critical parameters for successful lithiation include maintenance of reaction temperature at negative seventy-eight degrees Celsius using dry ice/acetone cooling baths. The stoichiometry typically employs 1.1 to 1.2 equivalents of n-butyllithium relative to the thiophene substrate, ensuring complete conversion while minimizing excess reagent . Reaction solvents must be rigorously dried, with tetrahydrofuran distilled over sodium/benzophenone representing the preferred medium.

The transmetallation step involves treatment of the lithiated intermediate with tributyltin chloride at low temperature, followed by gradual warming to ambient conditions. This process requires careful stoichiometric control, with 1.05 equivalents of tributyltin chloride per equivalent of lithiated thiophene providing optimal results . The reaction time typically ranges from 2-4 hours at cryogenic temperature, followed by 12 hours at room temperature for complete conversion.

Purification of lithiation-stannylation products requires specialized workup procedures to remove lithium salts and residual tin byproducts. Aqueous extraction with dilute hydrochloric acid effectively removes lithium residues, while column chromatography using hexanes/ethyl acetate solvent systems provides pure organotin products . Yields for this methodology typically range from 68-75 percent, with high regioselectivity and minimal byproduct formation.

Advanced lithiation techniques employ specialized reagents such as lithium 2,2,6,6-tetramethylpiperidide for enhanced regiocontrol. However, research indicates that even sterically hindered lithium amide reagents cannot entirely eliminate regioisomer formation, necessitating careful optimization of reaction conditions [5]. The presence of irregular stannylation products can complicate purification procedures and reduce overall synthetic efficiency.

| Lithiation Reagent | Temperature (°C) | Reaction Time (hours) | Regioselectivity (%) | Typical Yield (%) |

|---|---|---|---|---|

| n-Butyllithium | -78 | 2-4 | 85-90 | 68-75 |

| sec-Butyllithium | -78 | 1-3 | 80-85 | 65-70 |

| Lithium TMP | -78 | 3-6 | 90-95 | 60-65 |

| tert-Butyllithium | -100 | 4-8 | 95-98 | 55-60 |

Microwave- and Ultrasound-Assisted Synthesis

The implementation of non-conventional energy sources, specifically microwave and ultrasound irradiation, has emerged as a transformative approach for enhancing the synthesis of (5-Bromothiophen-2-yl)tributylstannane. These methodologies offer significant advantages including reduced reaction times, improved yields, and enhanced selectivity compared to conventional thermal heating methods [6] [7] [3].

Microwave-assisted synthesis leverages the unique heating mechanism of electromagnetic radiation to achieve rapid and uniform heating of reaction mixtures. The application of microwave irradiation to organotin synthesis results in dramatic reductions in reaction time, with typical transformations completing within 6 to 60 minutes compared to several hours required for conventional heating [7] [8]. The volumetric heating provided by microwave irradiation ensures uniform temperature distribution throughout the reaction mixture, minimizing hot spots and reducing the formation of decomposition products.

Optimization studies for microwave-assisted synthesis reveal that power settings between 100 to 600 watts provide optimal results for organotin transformations. Higher power levels may lead to overheating and decomposition of sensitive organometallic intermediates, while insufficient power results in incomplete conversion [7]. Temperature control represents a critical parameter, with most successful syntheses occurring between 80 to 150 degrees Celsius under microwave irradiation.

The implementation of microwave technology in continuous flow reactors represents an advanced approach for large-scale organotin synthesis. Microwave-assisted continuous-flow organic synthesis enables precise control of reaction parameters while facilitating easy scale-up procedures [9]. These systems combine the benefits of microwave heating with the advantages of flow chemistry, including improved heat and mass transfer, enhanced safety, and reduced environmental impact.

Ultrasound-assisted synthesis utilizes acoustic cavitation phenomena to enhance reaction kinetics and selectivity. The cavitation bubbles generated by ultrasonic irradiation create localized high-temperature and high-pressure conditions that facilitate bond formation and breaking processes [10] [11]. For organotin synthesis, ultrasound irradiation typically operates at frequencies between 20 to 50 kilohertz with power settings ranging from 100 to 600 watts.

The synergistic combination of microwave and ultrasound irradiation, known as Simultaneous Microwave and Ultrasound Irradiation technology, offers enhanced synthetic capabilities for complex organotin transformations. This dual activation approach combines the volumetric heating effects of microwaves with the cavitation phenomena of ultrasound, resulting in superior reaction outcomes compared to individual activation methods [12]. The combined technology enables reactions to proceed under milder conditions while achieving higher yields and improved product purity.

Research demonstrates that ultrasound-assisted synthesis can reduce reaction times from hours to minutes while maintaining or improving yields compared to conventional methods. The acoustic cavitation effects enhance mass transfer between reactants, particularly beneficial for heterogeneous reactions involving solid bases or catalysts [10]. Temperature control during ultrasound irradiation requires careful optimization, with most successful transformations occurring between 40 to 80 degrees Celsius.

| Energy Source | Frequency/Power | Reaction Time | Temperature (°C) | Yield Enhancement (%) |

|---|---|---|---|---|

| Microwave | 100-600 W | 6-60 min | 80-150 | 15-25 |

| Ultrasound | 20-50 kHz, 100-600 W | 10-90 min | 40-80 | 10-20 |

| MW-US Combined | Varies | 5-30 min | 60-120 | 20-35 |

| Conventional Heating | - | 4-24 hours | 25-80 | Baseline |

Industrial-Scale Production Techniques

The industrial-scale production of (5-Bromothiophen-2-yl)tributylstannane requires specialized methodologies that address scalability, safety, economic considerations, and environmental impact. Commercial synthesis of organotin compounds typically employs modified versions of laboratory-scale synthetic routes, with significant adaptations to accommodate large-volume production requirements [13] [14].

Industrial organotin synthesis predominantly utilizes alkylation of tin tetrachloride with organomagnesium or organoaluminum compounds as the foundational approach [13]. The preference for these methods stems from their scalability and cost-effectiveness, though they require substantial modifications for specific organotin targets. Grignard reagents, while effective, present challenges for large-scale implementation due to their requirement for large solvent volumes and associated costs [13].

The Kocheshkov redistribution reaction represents a key industrial process for generating mixed alkyltin chlorides from tetraalkylstannanes. This methodology involves heating tetraalkylstannanes with appropriate amounts of tin tetrachloride to achieve redistribution and formation of the desired alkyltin chloride products [13]. The process enables precise control over the degree of alkylation and provides access to specific organotin structural motifs required for further transformations.

Organoaluminum reagents offer significant advantages for industrial organotin production, particularly regarding reaction control and byproduct management. The reaction of trialkylaluminum compounds with tin tetrachloride can be controlled to achieve partial alkylation directly, providing alkyltin halides without the need for additional redistribution steps [13]. This approach is particularly valuable for industrial production of tributyltin compounds due to their lower cost and reduced toxicity compared to methyltin derivatives.

Continuous flow technology has emerged as a transformative approach for industrial organotin synthesis, offering enhanced safety, improved process control, and reduced environmental impact [15] [9]. Flow reactors enable precise temperature and residence time control, crucial for managing the exothermic nature of organotin formation reactions. The continuous nature of flow processes facilitates easy integration with downstream purification and formulation operations.

Industrial purification of organotin compounds requires specialized techniques to remove metallic impurities and byproducts while maintaining product quality. Extraction procedures using aqueous acid solutions effectively remove metal salts, while fractional distillation provides high-purity organotin products suitable for commercial applications . Advanced purification techniques include column chromatography on silica gel supports, though these methods are typically reserved for high-value specialty chemicals.

Process safety considerations for industrial organotin production include rigorous handling protocols for organometallic reagents, appropriate fire suppression systems, and comprehensive waste management procedures. The toxic nature of many organotin compounds necessitates specialized ventilation systems and personal protective equipment for production personnel [14]. Environmental monitoring and control systems ensure compliance with regulatory requirements and minimize ecological impact.

Economic factors driving industrial organotin production include raw material costs, energy consumption, and waste disposal expenses. Optimization of reaction conditions to maximize yields while minimizing byproduct formation represents a crucial economic consideration [17]. The global organotin compounds market, valued at 2.10 billion United States dollars and projected to reach 2.97 billion United States dollars by 2030, demonstrates the commercial significance of these materials [17].

| Production Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Key Considerations |

|---|---|---|---|---|

| Batch Size | 1-100 g | 1-10 kg | 100-1000 kg | Scalability, heat management |

| Reaction Time | 4-24 hours | 2-12 hours | 1-6 hours | Efficiency, throughput |

| Yield | 70-80% | 65-75% | 60-70% | Economic viability |

| Purity | >95% | >90% | >85% | Application requirements |

| Cost per kg | High | Moderate | Low | Commercial competitiveness |

The implementation of green chemistry principles in industrial organotin synthesis represents an increasingly important consideration for sustainable production. This includes the development of more environmentally benign solvents, reduction of waste streams, and implementation of recycling processes for valuable reagents [3]. The adoption of renewable energy sources for process heating and the utilization of bio-derived starting materials contribute to reduced environmental footprint of industrial organotin production.

Spectroscopic techniques constitute the primary analytical tools for structural elucidation of (5-Bromothiophen-2-yl)tributylstannane, providing comprehensive information about molecular connectivity, electronic environment, and functional group identification [3].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides the most definitive structural information for (5-Bromothiophen-2-yl)tributylstannane through analysis of proton, carbon-13, and tin-119 nuclei. The compound exhibits characteristic spectral signatures that confirm its molecular structure and substituent patterns [4] [3].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of (5-Bromothiophen-2-yl)tributylstannane displays distinct resonances corresponding to both the aromatic thiophene ring and the aliphatic tributylstannane moiety [4]. The thiophene protons appear in the aromatic region, with the hydrogen at position 3 typically resonating at 7.2-7.3 parts per million, while the hydrogen at position 4 appears at 7.0-7.1 parts per million . These chemical shifts are characteristic of 2,5-disubstituted thiophene derivatives and confirm the regiospecific substitution pattern [5] [6].

The tributylstannane portion exhibits complex multipicity patterns characteristic of linear alkyl chains. The methylene protons alpha to tin appear as overlapping multiplets in the 1.5-1.7 parts per million region, while the terminal methyl groups manifest as triplets at 0.8-1.0 parts per million due to coupling with adjacent methylene protons [3]. The coupling constants observed are consistent with typical alkyl chain conformations and provide additional structural confirmation [7] [8].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the electronic environment of carbon atoms within the molecular framework [7]. The thiophene ring carbons exhibit characteristic chemical shifts that reflect the electronic influence of both bromine and tin substituents [8] [9]. The carbon directly attached to tin (C-2) appears significantly downfield at 140-145 parts per million due to the deshielding effect of the tin atom [3] [10].

The remaining thiophene carbons display predictable chemical shift patterns, with C-3 and C-4 appearing at 125-130 and 123-128 parts per million respectively [7]. The bromine-substituted carbon (C-5) resonates at 108-112 parts per million, showing the characteristic upfield shift associated with halogen electronegativity effects [8] [11]. These chemical shift values are consistent with similar brominated thiophene derivatives reported in the literature [12] [13].

Tin-119 Nuclear Magnetic Resonance Spectroscopy

Tin-119 nuclear magnetic resonance spectroscopy provides definitive information regarding the coordination environment of the tin center [3] [10]. The chemical shift observed for (5-Bromothiophen-2-yl)tributylstannane typically appears in the range of -40 to -60 parts per million, which is characteristic of tetracoordinate organotin compounds with aryl substituents [3] [14]. This chemical shift range confirms the tetrahedral geometry around the tin atom and distinguishes it from higher coordination states that would exhibit more upfield resonances [10] [14].

The tin-119 chemical shift is sensitive to the electronic properties of attached substituents, with the bromothiophene group providing moderate electron-withdrawing character that influences the overall chemical shift position [3] [10]. The observed values are consistent with other aryl-substituted tributylstannane derivatives and provide additional structural validation [15] [16].

Infrared Absorption Profiling

Infrared spectroscopy provides comprehensive vibrational information that complements nuclear magnetic resonance data for structural characterization of (5-Bromothiophen-2-yl)tributylstannane [5] [17] [6]. The infrared spectrum exhibits characteristic absorption bands corresponding to specific functional groups and structural features within the molecule.

Aromatic and Aliphatic Carbon-Hydrogen Stretching Frequencies

The infrared spectrum displays distinct carbon-hydrogen stretching absorptions that differentiate aromatic and aliphatic environments [6] [18] [19]. Aromatic carbon-hydrogen stretching occurs in the 3100-3050 reciprocal centimeters region, appearing as sharp, medium-intensity absorptions characteristic of thiophene derivatives [5] [6] [18]. These frequencies are slightly higher than aliphatic carbon-hydrogen stretches due to the greater electron density withdrawal in aromatic systems [18] [19].

Aliphatic carbon-hydrogen stretching from the tributyl groups manifests in the 2950-2850 reciprocal centimeters range, appearing as strong, broad absorptions typical of methyl and methylene groups [6] [19] [20]. The multiple overlapping bands in this region reflect the various carbon-hydrogen environments present in the butyl chains [19] [21]. These absorption patterns are consistent with long-chain alkyl substituents and provide confirmation of the tributyl substitution pattern [17] [22].

Thiophene Ring Vibrational Modes

The thiophene ring system exhibits characteristic vibrational modes that appear as distinct infrared absorptions [5] [23] [24]. Carbon-carbon stretching vibrations within the aromatic ring occur in the 1600-1400 reciprocal centimeters region, with multiple bands reflecting the complex vibrational coupling within the five-membered heterocycle [5] [6] [23]. These frequencies are diagnostic of thiophene derivatives and confirm the presence of the heteroaromatic system [5] [24].

Carbon-sulfur stretching vibrations appear at approximately 799 reciprocal centimeters, providing definitive evidence for the thiophene ring structure [23] [24]. This absorption is characteristic of thiophene derivatives and distinguishes them from other five-membered heterocycles such as furan or pyrrole [5] [23]. The frequency and intensity of this band are consistent with substituted thiophene systems reported in the literature [5] [25].

Organotin-Specific Vibrational Frequencies

The organotin moiety contributes specific vibrational modes that are diagnostic of tin-carbon bond formation [17] [10] [26]. Tin-carbon stretching vibrations typically appear in the 540-560 reciprocal centimeters region, providing direct evidence for the covalent attachment of the thiophene ring to the tin center [10] [26] [27]. These frequencies are characteristic of aryl-tin bonds and distinguish them from alkyl-tin stretching modes that appear at slightly different frequencies [17] [22] [26].

The tributyl groups attached to tin exhibit additional characteristic absorptions that confirm the alkyl substitution pattern [10] [27]. These include carbon-carbon stretching modes and various bending vibrations that appear throughout the fingerprint region of the spectrum [17] [10]. The overall vibrational pattern is consistent with tetrasubstituted organotin compounds and provides additional structural confirmation [26] [27].

Carbon-Halogen Bond Characterization

The carbon-bromine bond in the thiophene ring exhibits a characteristic stretching frequency in the 690-515 reciprocal centimeters region [19] [28] [29]. This absorption confirms the presence of the bromine substituent and its attachment to the aromatic system [28] [30]. The exact frequency within this range depends on the electronic environment of the carbon-bromine bond and the influence of neighboring substituents [19] [28].

Carbon-hydrogen out-of-plane bending vibrations in the 900-675 reciprocal centimeters region provide information about the aromatic substitution pattern [6] [18] [19]. The specific frequencies and intensities observed are diagnostic of 2,5-disubstituted thiophene derivatives and confirm the regiospecific nature of the substitution [5] [6] [18]. These absorptions are particularly useful for distinguishing between different substitution patterns in thiophene chemistry [5] [24].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information through characteristic fragmentation patterns that reflect the molecular connectivity and bond strengths within (5-Bromothiophen-2-yl)tributylstannane [31] [15] [16]. The mass spectrometric behavior of this organotin compound follows predictable pathways that are consistent with other aryl-substituted tributylstannane derivatives [32] [33] [34].

Molecular Ion Formation and Stability

The molecular ion of (5-Bromothiophen-2-yl)tributylstannane appears at mass-to-charge ratio 452, corresponding to the intact molecular structure . However, the molecular ion typically exhibits low abundance (less than five percent relative intensity) due to the inherent instability of organotin molecular ions under electron ionization conditions [31] [15] [33]. This low molecular ion abundance is characteristic of organotin compounds and reflects the relatively weak nature of tin-carbon bonds compared to carbon-carbon bonds [16] [34].

The molecular ion displays the characteristic isotope pattern associated with both tin and bromine atoms [15] [16]. Tin exhibits multiple stable isotopes that create a complex isotope envelope, while bromine contributes its characteristic doublet pattern separated by two mass units [31] [33]. This isotope pattern provides definitive confirmation of the elemental composition and distinguishes the compound from similar molecular weight species lacking these elements [15] [34].

Primary Fragmentation Pathways

The major fragmentation pathway involves cleavage of the tin-carbon bonds, particularly the loss of alkyl groups from the tributyl substituents [15] [16] [33]. Sequential loss of butyl groups (mass 57) produces fragment ions at mass-to-charge ratios 395, 338, and 283, corresponding to loss of one, two, and three butyl groups respectively [31] [15]. The complete loss of the tributyl group (mass 169) to yield the bromothiophene fragment at mass-to-charge ratio 283 represents one of the most abundant fragmentation processes [33] [34].

The bromothiophene fragment (mass-to-charge ratio 161-163, accounting for bromine isotopes) often serves as the base peak in the mass spectrum due to the stability of the aromatic system [31] [16]. This fragment results from complete cleavage of the tin-carbon bond and retention of the halogenated heterocycle [15] [33]. The high abundance of this fragment reflects the favorable thermodynamics of aromatic ion formation compared to alkyl cation generation [32] [34].

Tin-Containing Fragment Ions

Fragment ions containing tin atoms exhibit characteristic isotope patterns that facilitate their identification within the mass spectrum [15] [16] [34]. The tributyltin cation (mass-to-charge ratio 291) represents a significant fragmentation product that retains all three alkyl substituents while losing the aromatic moiety [31] [33]. Sequential loss of butyl groups from this ion produces dibutyltin (mass-to-charge ratio 234) and monobutyltin (mass-to-charge ratio 177) fragments of moderate abundance [15] [16].

The naked tin atom ion appears at mass-to-charge ratios 118-124, reflecting the various tin isotopes present in natural abundance [16] [34]. This fragment results from extensive decomposition processes that remove all organic substituents from the tin center [15] [33]. The relative abundance of tin-containing fragments provides information about the strength of different tin-carbon bonds and the stability of various organotin species under mass spectrometric conditions [31] [16].

Fragmentation Mechanism Analysis

The fragmentation behavior of (5-Bromothiophen-2-yl)tributylstannane follows established patterns for organotin compounds, with alpha-cleavage at tin-carbon bonds representing the primary decomposition mechanism [15] [16] [33]. The preferential loss of alkyl groups over aryl groups reflects the greater bond strength of tin-aryl compared to tin-alkyl bonds [31] [34]. This selectivity provides valuable structural information and confirms the connectivity patterns within the molecule [32] [33].

Secondary fragmentation processes involve rearrangement reactions and further decomposition of primary fragment ions [15] [16]. These processes contribute to the complexity of the overall mass spectrum but provide additional structural confirmation when properly interpreted [31] [34]. The fragmentation patterns observed are consistent with theoretical predictions and experimental observations for related organotin compounds [32] [33].

Crystallographic Studies

While specific single-crystal X-ray diffraction data for (5-Bromothiophen-2-yl)tributylstannane has not been extensively reported in the literature, the crystallographic characteristics can be predicted based on structural analysis of related brominated thiophene derivatives and organotin compounds [12] [13] [35]. Crystallographic studies provide definitive three-dimensional structural information including bond lengths, bond angles, and molecular packing arrangements [36] [37] [38].

Predicted Crystal System and Space Group

Based on the molecular structure and comparison with similar organotin compounds, (5-Bromothiophen-2-yl)tributylstannane is expected to crystallize in a monoclinic crystal system [13] [35] [39]. The most probable space group is P21/c, which is commonly observed for substituted thiophene derivatives and organotin compounds of similar molecular complexity [12] [13] [37]. This space group accommodates the asymmetric molecular structure while providing efficient crystal packing arrangements [35] [39].

The unit cell parameters can be estimated based on molecular dimensions and typical packing efficiencies for organotin compounds [13] [35]. The calculated density is expected to be approximately 1.5 grams per cubic centimeter, which is consistent with similar molecular weight organotin derivatives [12] [37]. The number of molecules per unit cell (Z value) is predicted to be 4, representing standard packing for this molecular size and shape [35] [39].

Molecular Geometry and Bond Parameters

The tin atom in (5-Bromothiophen-2-yl)tributylstannane adopts a tetrahedral coordination geometry with four carbon atoms as substituents [10] [14]. The tin-carbon bond lengths are expected to fall within the range of 2.14-2.16 angstroms for the tin-aryl bond to the thiophene ring, while tin-alkyl bonds to the butyl groups typically measure 2.12-2.14 angstroms [10] [14]. These bond lengths are characteristic of tetracoordinate organotin compounds and reflect the different electronic properties of aryl versus alkyl substituents [15] [14].

The thiophene ring maintains its characteristic planar geometry with minimal deviation from planarity (typically less than 0.05 angstroms) [12] [13] [39]. The carbon-sulfur bond lengths within the ring are expected to be 1.73-1.75 angstroms, consistent with aromatic sulfur heterocycles [12] [35]. The carbon-bromine bond length is predicted to be 1.88-1.90 angstroms, which is typical for aromatic carbon-halogen bonds [13] [29].

Intermolecular Interactions and Crystal Packing

The crystal packing of (5-Bromothiophen-2-yl)tributylstannane is influenced by various intermolecular interactions including van der Waals forces, halogen bonding, and potential pi-pi stacking interactions [12] [13] [35]. The bromine substituent may participate in halogen bonding interactions with electron-rich regions of neighboring molecules, contributing to the overall crystal stability [39] [37]. These interactions influence the relative orientation of molecules within the crystal lattice and affect physical properties such as melting point and solubility [12] [35].

The long alkyl chains of the tributyl groups create hydrophobic regions that segregate from the more polar thiophene portions of the molecule [13] [35]. This amphiphilic character influences the crystal packing arrangement and may lead to layered structures or channel formation depending on the specific packing geometry adopted [39] [37]. The overall packing efficiency is expected to be typical for organic compounds of this molecular weight and complexity [12] [35].

Thermal Properties and Structural Stability

Crystallographic analysis would provide information about thermal motion parameters that reflect molecular flexibility and dynamic behavior in the solid state [35] [37]. The butyl chains are expected to exhibit greater thermal motion compared to the rigid thiophene ring system, as evidenced by higher atomic displacement parameters [13] [39]. This differential thermal behavior reflects the conformational flexibility of the alkyl substituents versus the constrained geometry of the aromatic system [12] [35].